![molecular formula C13H9ClN2OS2 B4835982 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B4835982.png)
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a benzothiophene moiety, an oxadiazole ring, and a prop-2-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzothiophene derivative with hydrazine hydrate and carbon disulfide, followed by cyclization with an appropriate acid chloride.
Attachment of the Prop-2-en-1-ylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxadiazole ring or the benzothiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfanyl groups using reagents such as sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole or benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene or oxadiazole derivatives.
Scientific Research Applications
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its electronic properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-1-benzothiophen-2-yl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of the prop-2-en-1-ylsulfanyl group.
2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of the prop-2-en-1-ylsulfanyl group.
Uniqueness
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-2-7-18-13-16-15-12(17-13)11-10(14)8-5-3-4-6-9(8)19-11/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDRSKDXUDPBQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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